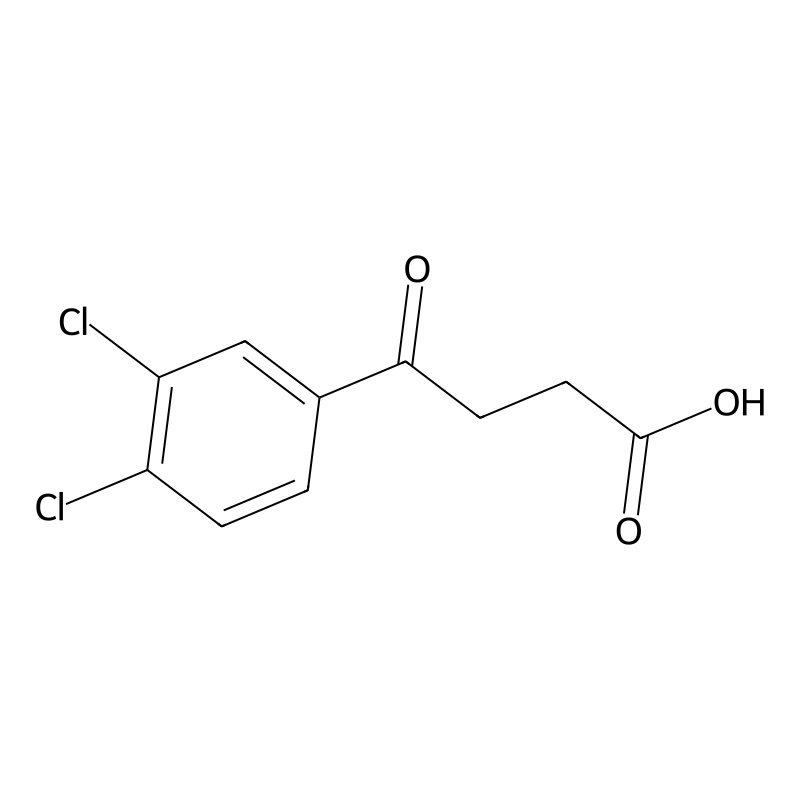4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
PCPA can be synthesized through various methods, with the most common approach involving the reaction of succinic anhydride and 3,4-dichlorobenzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride [, ].
Applications:
PCPA finds application in several scientific research areas, including:
Asymmetric Synthesis
PCPA serves as a valuable chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reaction products stems from its two stereogenic centers. By covalently attaching a substrate molecule to one of these centers, followed by a reaction and subsequent removal of PCPA, the desired chiral product can be obtained with high enantioselectivity [].
Sulfonylation Agent
PCPA acts as a mild and efficient sulfonylating agent for carbonyl compounds and chiral chlorides. This property makes it useful in introducing a sulfonyl group (SO2R) into various organic molecules, enabling the study of structure-activity relationships and the development of new drugs or functional materials [].
Organic Solvent
PCPA exhibits solvent properties and can be used in certain research applications, particularly when studying the solubility or reactivity of other compounds [].
Limitations:
- Toxicity: It is crucial to note that PCPA exhibits moderate to high toxicity and can cause skin irritation, eye damage, and other health hazards. Therefore, handling and disposal of PCPA should be conducted with appropriate safety measures and in accordance with relevant regulations [].
Future Directions:
Research on PCPA continues to explore its potential in various scientific fields. Ongoing studies aim to:
- Develop new and improved methods for its asymmetric synthesis to enhance its accessibility and chiral purity.
- Investigate its applicability in diverse organic transformations beyond sulfonylation.
- Explore its potential as a building block in the synthesis of novel bioactive molecules or functional materials.
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a chemical compound characterized by the molecular formula C16H11Cl3O3 and a molecular weight of 357.61 g/mol. It features a unique structure that includes a 4-oxobutanoic acid moiety substituted with a dichlorophenyl group. This compound is also known by various synonyms, including 2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and benzenebutanoic acid, 3,4-dichloro-α-(4-chlorophenyl)-γ-oxo- .
Due to limited research on this specific compound, data on its toxicity, flammability, and reactivity is not available. However, the presence of chlorine atoms suggests a degree of caution when handling the compound, as chlorinated organic molecules can have various health risks []. Standard laboratory safety practices for handling unknown organic compounds should be followed.
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Loss of carbon dioxide under certain conditions.
- Reduction: Reduction of the ketone group to alcohols using reducing agents such as lithium aluminum hydride.
These reactions are crucial for synthesizing derivatives and analogs that may exhibit different biological activities or improved properties.
Research indicates that 4-(3,4-dichlorophenyl)-4-oxobutanoic acid exhibits significant biological activity, particularly as an inhibitor of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway of tryptophan metabolism, which is linked to neuroprotection and potential treatment strategies for neurological disorders. In vitro studies have shown that derivatives of this compound can effectively inhibit this enzyme, suggesting therapeutic potential .
Several synthetic routes have been developed to produce 4-(3,4-dichlorophenyl)-4-oxobutanoic acid:
- Condensation Reactions: The compound can be synthesized through the condensation of appropriate aldehydes or ketones with malonic acid derivatives.
- Oxidative Methods: Oxidation of corresponding alcohols or aldehydes using oxidizing agents can yield the desired product.
- Multi-step Synthesis: A more complex synthesis may involve several steps including functional group transformations and protection-deprotection strategies to achieve the final structure .
This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential anti-inflammatory and neuroprotective properties. Additionally, due to its structural characteristics, it may find applications in developing new materials or coatings with specific chemical resistance properties .
Interaction studies have focused on the compound's ability to inhibit kynurenine 3-hydroxylase, which is implicated in excitotoxicity associated with various neurological conditions. The structure-activity relationship (SAR) studies have highlighted how modifications to the compound can enhance its inhibitory effects. These findings are significant for developing targeted therapies for conditions such as neurodegenerative diseases .
Several compounds share structural similarities with 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | C13H10Cl2O3 | Contains a heptanoic backbone; potential anti-inflammatory properties. |
| 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid | C12H9Cl2O3 | Features a hexanoic chain; studied for its biological activity against various enzymes. |
| 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | C14H12Cl2O3 | Octanoic backbone; explored for its role in drug design and synthesis. |
| 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | C11H8Cl2O3 | Valeric structure; investigated for its interactions with biological targets. |
These compounds differ primarily in their carbon chain length and functional groups but share the dichlorophenyl substitution that may contribute to their bioactivity .








